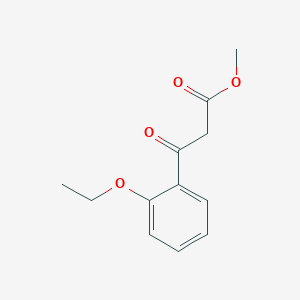

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Description

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a methyl ester group, a 3-oxopropanoate backbone, and a 2-ethoxyphenyl substituent. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex heterocyclic frameworks, such as spiro-fused or bridged structures . Its structural features, including the ethoxy group at the ortho position of the phenyl ring, influence its reactivity and physicochemical properties, such as lipophilicity and electronic effects.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-(2-ethoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H14O4/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

UVFLTPGDDNVLFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(2-ethoxyphenyl)-3-oxopropanoic acid.

Reduction: 3-(2-ethoxyphenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The β-ketoester scaffold allows for extensive structural modifications. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate and Analogs

Key Observations :

- Substituent Position: The ortho-ethoxy group in the target compound may sterically hinder reactions compared to meta- or para-substituted analogs (e.g., methyl 3-(3-methoxyphenyl)-3-oxopropanoate) .

- Ester Group: Ethyl esters (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) may offer slower hydrolysis rates compared to methyl esters, influencing bioavailability in pharmacological contexts .

Key Observations :

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

Biological Activity

Methyl 3-(2-ethoxyphenyl)-3-oxopropanoate is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a methyl ester and a ketone functional group, which are crucial for its reactivity and biological interactions. The compound's unique structure allows it to participate in various chemical reactions and interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with cellular targets such as enzymes, receptors, and transport proteins. The following mechanisms have been observed:

- Non-Covalent Interactions : The compound likely interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

- Biochemical Pathways : Similar compounds have been shown to influence metabolic and signaling pathways, potentially leading to effects such as antioxidant, anti-inflammatory, and anticancer activities.

- Pharmacokinetics : Studies on structurally similar compounds indicate rapid metabolism and distribution in tissues, suggesting that this compound may exhibit similar pharmacokinetic properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Anticancer Potential : Investigations into its cytotoxic effects against various cancer cell lines are ongoing, with some promising results indicating potential for use in cancer therapy .

In Vitro Studies

A study evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical) | 15 | Significant cytotoxicity |

| MCF-7 (breast) | 20 | Moderate cytotoxicity |

| A549 (lung) | 25 | Lower sensitivity observed |

These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer types.

Pharmacological Evaluations

In a pharmacological evaluation involving animal models, the compound demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The results showed a reduction in edema and inflammatory markers within treated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.